1,2-Diphenyl-3-benzoylcyclopropene
Description
1,2-Diphenyl-3-benzoylcyclopropene is a strained cyclopropene derivative featuring two phenyl groups at positions 1 and 2 and a benzoyl (C₆H₅CO-) substituent at position 3. The cyclopropene core, characterized by a three-membered unsaturated ring, imparts significant ring strain and unique electronic properties.
Properties
Molecular Formula |
C22H16O |
|---|---|
Molecular Weight |
296.4g/mol |
IUPAC Name |
(2,3-diphenylcycloprop-2-en-1-yl)-phenylmethanone |
InChI |
InChI=1S/C22H16O/c23-22(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(21)17-12-6-2-7-13-17/h1-15,21H |
InChI Key |
QNVCQITTYUSRNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
1,2-Diphenyl-3-methylcyclopropene (C₁₆H₁₄, MW: 206.29 g/mol)
- Substituent: Methyl (-CH₃) at position 3.
- Steric/Electronic Profile: The methyl group is electron-donating, reducing ring strain slightly compared to electron-withdrawing groups. Minimal steric hindrance.
- Reactivity: Likely more stable under thermal conditions due to lower steric demand and weaker electronic activation.
3,3-Dibenzyl-1,2-diferrocenylcyclopropene Substituents: Benzyl (-CH₂C₆H₅) and ferrocenyl (Fe-containing) groups. Steric/Electronic Profile: Bulky benzyl groups increase steric hindrance; ferrocenyl moieties introduce redox-active metal centers, altering electronic properties. Applications: Potential use in electrochemistry or catalysis due to ferrocene’s reversible oxidation.
This compound (Hypothetical)
- Substituent: Benzoyl (-COC₆H₅) at position 3.
- Steric/Electronic Profile: The benzoyl group is strongly electron-withdrawing, polarizing the cyclopropene ring and enhancing susceptibility to nucleophilic attack. Steric bulk is intermediate between methyl and dibenzyl derivatives.
Comparative Data Table:
Reactivity and Stability Trends
Electron-Withdrawing vs. Donating Groups :
- The benzoyl group in this compound enhances electrophilicity at the cyclopropene ring, making it prone to nucleophilic additions (e.g., with amines or thiols) compared to the methyl-substituted analog .
- In contrast, 3,3-dibenzyl-1,2-diferrocenylcyclopropene’s ferrocenyl groups may stabilize the compound via delocalized electron density from iron centers, though steric effects dominate reactivity .
Steric Effects :
- The benzoyl substituent imposes greater steric demand than methyl but less than dibenzyl or diferrocenyl groups. This balance may enable selective reactions in synthesis.
Thermal Stability :
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